[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine
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Overview
Description
[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine is a complex organic compound with the molecular formula C16H11F3N6 This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a triazoloquinazoline core, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazoloquinazoline core, which is then functionalized with a trifluoromethyl group and subsequently reacted with hydrazine to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine include:
- [3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
- [3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
- [3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]methylamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6/c17-16(18,19)10-5-3-4-9(8-10)13-15-21-14(22-20)11-6-1-2-7-12(11)25(15)24-23-13/h1-8H,20H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOAAOTOXULHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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